molecular formula C5H9NO2 B1584434 4,4-Dimethyl-1,3-oxazolidin-2-one CAS No. 26654-39-7

4,4-Dimethyl-1,3-oxazolidin-2-one

Cat. No. B1584434
M. Wt: 115.13 g/mol
InChI Key: SYARCRAQWWGZKY-UHFFFAOYSA-N
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Patent
US04009178

Procedure details

12.3 g (0.11 mol) 4,4-dimethyl-2-oxazolidinone was dissolved in 180 ml of 1 M sodium hydroxide and the resulting solution was cooled to 0°. 19.2 g (0.012 mol) bromine was added dropwise with stirring over 0.25 hr and the reaction mixture was stirred at 0° for an additional 0.75 hr. The N-bromamine separated from the reaction mixture as an orange colored solid. The solid was isolated by filtration and thoroughly washed with cold water. Trituration of this material in petroleum ether (30°-60°) gave 16.2 g (0.084 mol), 76%, 3-bromo-4,4-dimethyl-2-oxazolidinone (NBDMO), mp 118°-120°; uv (H2O) λmax 274 nm, ε= 201 M-1 cm-1 ; ir (KBr): 2985, 1725, 1370, 1290, 1200, 1165, 1040 and 740 cm-1 ; pmr (CDCl3) δ 4.27 (s, 2H) and 1.33 (s, 6H) ppm.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[CH2:6][O:5][C:4](=[O:7])[NH:3]1.[Br:9]Br>[OH-].[Na+]>[Br:9][N:3]1[C:2]([CH3:8])([CH3:1])[CH2:6][O:5][C:4]1=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
CC1(NC(OC1)=O)C
Name
Quantity
180 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
19.2 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 0.25 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled to 0°
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° for an additional 0.75 hr
Duration
0.75 h
CUSTOM
Type
CUSTOM
Details
The N-bromamine separated from the reaction mixture as an orange colored solid
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
thoroughly washed with cold water

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
BrN1C(OCC1(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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